Cyclobutanecarboxamide is a cyclic amide serving as a valuable building block in organic synthesis and medicinal chemistry. [, , , , , , , , , , , , , ] It plays a crucial role in research by providing access to diverse cyclobutane-containing compounds with potential applications in various fields.
Synthesis Analysis
Hofmann Rearrangement: Treating cyclobutanecarboxamide with bis(trifluoroacetoxy)iodobenzene (PIFA) facilitates a Hofmann rearrangement. This reaction leads to the formation of cyclobutylamine hydrochloride. [, ] This method offers a mild and efficient route for converting the amide to the corresponding amine.
Auxiliary-Aided Palladium-Catalyzed C-H Activation: This approach utilizes directing groups like 8-aminoquinoline or 4-amino-2,1,3-benzothiadiazole (ABTD) attached to the cyclobutanecarboxamide nitrogen. Palladium catalysts then mediate a double C-H activation of the cyclobutane ring, allowing for direct bis-arylation with aryl iodides. [, ] This method provides a powerful tool for synthesizing trisubstituted cyclobutanecarboxamides with high diastereoselectivity, often favoring an all-cis stereochemistry.
Molecular Structure Analysis
Cyclobutanecarboxamide features a four-membered cyclobutane ring with a carboxamide (-C(O)NH2) group attached. The molecule exhibits conformational flexibility due to the puckered nature of the cyclobutane ring. [] X-ray crystallography studies have been instrumental in determining the stereochemistry of various derivatives, particularly those obtained through diastereoselective synthesis. [, ]
Chemical Reactions Analysis
Direct Bis-Arylation: As mentioned in the synthesis section, cyclobutanecarboxamide, when coupled with appropriate directing groups, undergoes palladium-catalyzed direct bis-arylation. This reaction occurs at the methylene C(sp3)-H bonds of the cyclobutane ring. [, ] This transformation highlights the potential of cyclobutanecarboxamide as a scaffold for building complex molecules.
Hofmann Rearrangement and Ring Expansion: The reaction with PIFA initiates a Hofmann rearrangement, converting the amide to cyclobutylamine. This intermediate can undergo further in situ ring expansion to yield 1-pyrroline. [, ] This cascade reaction demonstrates the utility of cyclobutanecarboxamide in accessing different heterocyclic systems.
Applications
Building Block in Organic Synthesis: Cyclobutanecarboxamide serves as a versatile starting material for synthesizing a wide array of cyclobutane-containing compounds, including complex and stereochemically defined molecules. [, , ]
Development of Bioactive Compounds: Derivatives of cyclobutanecarboxamide have been explored for their potential as histamine H3 receptor antagonists. [] This research highlights the relevance of cyclobutanecarboxamide in medicinal chemistry and drug discovery.
Related Compounds
N-(quinolin-8-yl)cyclobutanecarboxamide (15a)
Compound Description: This compound is a derivative of cyclobutanecarboxamide where the nitrogen atom is substituted with an 8-aminoquinoline group. This modification introduces a bidentate directing group, crucial for enabling palladium-catalyzed direct bis-arylation reactions at the β-C(sp3)-H bonds of the cyclobutane ring [, , ].
Relevance: N-(quinolin-8-yl)cyclobutanecarboxamide serves as a vital intermediate in synthesizing various trisubstituted cyclobutanecarboxamide scaffolds with all-cis stereochemistry [, , ]. This compound highlights how introducing directing groups can significantly impact the reactivity and synthetic utility of cyclobutanecarboxamide.
Bis-β-C(sp3)-H arylated cyclobutanecarboxamides
Compound Description: This class of compounds represents a series of derivatives derived from N-(quinolin-8-yl)cyclobutanecarboxamide (15a) and other similar derivatives featuring different directing groups, such as 2-(methylthio)aniline and N',N'-dimethylethane-1,2-diamine [, ]. These compounds are generated via a palladium-catalyzed direct bis-arylation reaction at the β-C(sp3)-H bonds of the cyclobutane ring in the parent compound [, ]. Notably, these reactions exhibit a high degree of stereocontrol, yielding products with an all-cis configuration [, ].
Relevance: The successful synthesis of these compounds demonstrates the effectiveness of utilizing directing groups like 8-aminoquinoline in facilitating the direct arylation of cyclobutanecarboxamide derivatives [, ]. These compounds also offer a valuable platform for accessing diversely substituted cyclobutane scaffolds, potentially valuable in medicinal chemistry and materials science.
Monoarylated cyclobutanecarboxamides
Compound Description: These compounds are a series of derivatives generated by the palladium-catalyzed monoarylation of N-(quinolin-8-yl)cyclobutanecarboxamide (15a) at the β-C(sp3)-H bond []. The reaction proceeds selectively with only 0.5 equivalents of specific aryl iodides [].
Relevance: This selective monoarylation provides a complementary approach to accessing diversely substituted cyclobutanecarboxamide derivatives. The ability to achieve both mono- and bis-arylation highlights the versatility of this palladium-catalyzed methodology in modifying the cyclobutane scaffold of cyclobutanecarboxamide [, ].
Cyclobutylamine hydrochloride
Compound Description: This compound is the hydrochloride salt of cyclobutylamine, a saturated cyclic amine. It is produced from cyclobutanecarboxamide through a Hofmann rearrangement reaction using [I,I-bis(trifluoroacetoxy)]iodobenzene as a reagent under mildly acidic conditions [].
Relevance: The synthesis of cyclobutylamine hydrochloride showcases a classical chemical transformation of cyclobutanecarboxamide. The Hofmann rearrangement provides a method to convert the carboxamide functionality in cyclobutanecarboxamide into an amine group, thus offering a pathway to access different derivatives and functionalities from cyclobutanecarboxamide [].
Compound Description: This compound, also known as PF-03654746, is a potent and selective histamine H3 receptor antagonist [, ]. It contains a trans-substituted cyclobutanecarboxamide core with a 3-fluoro-4-(pyrrolidinylmethyl)phenyl substituent at the 3-position and an ethyl group on the nitrogen atom of the carboxamide group.
Relevance: PF-03654746 exemplifies the use of the cyclobutanecarboxamide scaffold in medicinal chemistry, specifically for developing histamine H3 receptor antagonists. The specific substitutions on the cyclobutane ring and the carboxamide nitrogen contribute to the compound's favorable pharmacological and pharmacokinetic properties, making it a suitable candidate for clinical development [, ].
Compound Description: Similar to PF-03654746, this compound (PF-03654764) is another potent and selective histamine H3 receptor antagonist [, ]. It shares the same core structure as PF-03654746 but features a 2-methylpropyl group on the carboxamide nitrogen instead of an ethyl group.
Relevance: PF-03654764 further emphasizes the potential of modifying the cyclobutanecarboxamide scaffold to fine-tune the pharmacological and pharmacokinetic properties of drug candidates. The structural similarities and differences between PF-03654746 and PF-03654764 highlight how subtle changes in substituents can influence a compound's overall profile and suitability for clinical development as histamine H3 receptor antagonists [, ].
Compound Description: This compound is a melatonin analogue that acts as a melatonin receptor antagonist, specifically exhibiting selectivity for the MT1 subtype [, ]. It features a cyclobutanecarboxamide moiety connected to a 2-phenyl-1H-indole ring through an ethyl linker.
Relevance: This compound illustrates the versatility of the cyclobutanecarboxamide scaffold in developing ligands for different biological targets. Its activity as a melatonin receptor antagonist demonstrates the potential for cyclobutanecarboxamide derivatives to interact with G-protein coupled receptors and modulate their signaling. Furthermore, it underscores how structural modifications to the parent compound, such as introducing a bulky and aromatic substituent like 2-phenyl-1H-indole, can contribute to specific receptor subtype selectivity [, ].
Compound Description: This series of compounds represents a group of melatonin analogues where a 2,3-dihydro-1H-indol-1-ylmethyl group is introduced at the 2-position of the melatonin core structure []. Within this series, variations in substituents on the indoline moiety were explored to investigate their impact on binding affinity and selectivity towards melatonin receptor subtypes MT1 and MT2.
Relevance: These analogues provide insights into the structure-activity relationship of melatonin receptor ligands, particularly concerning the MT2 subtype. Importantly, some compounds within this series, such as the acetamide derivative with an unsubstituted indoline moiety, exhibit a high affinity for the MT2 receptor and a significant selectivity over MT1. This selectivity profile makes them interesting candidates for further development as potential therapeutics targeting MT2-mediated pathways. Moreover, the presence of the cyclobutanecarboxamide moiety in these analogues highlights its potential as a building block in designing ligands for G protein-coupled receptors like melatonin receptors [].
Compound Description: This compound is a putative SpDHBP synthase inhibitor identified through a study targeting multi-drug resistant S. pneumoniae []. It features a pyrazole core with carboxamide and acetamido-methyl-phenyl substituents.
Relevance: While this compound itself does not contain the cyclobutanecarboxamide structure, it is identified as a potential inhibitor of SpDHBP synthase, an enzyme crucial for riboflavin synthesis in S. pneumoniae. This pathway is absent in humans, making it an attractive target for developing new antibiotics []. The research highlights an alternative approach to combatting multi-drug resistant bacteria by targeting specific metabolic pathways, offering potential solutions for bacterial infections that are not addressed by traditional antibiotics targeting cyclobutanecarboxamide.
Compound Description: This compound is another putative SpDHBP synthase inhibitor identified in the same study []. It features a cyclobutanecarboxamide moiety connected to a substituted aniline group through an amide linkage.
Relevance: Unlike the previous pyrazole-based compound, this inhibitor directly incorporates the cyclobutanecarboxamide structure, suggesting its potential relevance in designing SpDHBP synthase inhibitors. The presence of both compounds as potential leads further emphasizes the need for exploring diverse chemical scaffolds, including cyclobutanecarboxamide and its derivatives, in the pursuit of novel antibacterial agents [].
Compound Description: This compound, also known as S20098, acts as a melatonin receptor agonist and exhibits vasoconstrictor effects, particularly in the presence of phenylephrine [].
Relevance: Though not directly containing the cyclobutanecarboxamide structure, S20098 provides context for understanding the biological activity of related compounds like N-[2-(1-naphthyl)ethyl]cyclobutanecarboxamide (S20928). Both compounds target melatonin receptors and share structural similarities in their naphthyl-ethyl moieties, suggesting a potential role for this structural motif in interacting with the receptor. The contrasting activity profiles (agonist vs. antagonist) highlight the influence of subtle structural variations on the functional outcome of ligand binding [].
Compound Description: This compound, also known as S20928, acts as a melatonin receptor antagonist and is often used to study the role of melatonin receptors in various physiological processes [].
Relevance: This compound directly demonstrates the application of the cyclobutanecarboxamide structure in developing pharmacological tools for studying melatonin receptor function. The comparison between S20928 and the structurally similar S20098 (an acetamide derivative) highlights the impact of replacing the acetamide group with cyclobutanecarboxamide on the compound's activity, shifting it from an agonist to an antagonist. This difference underscores the significant influence of even minor structural modifications on ligand-receptor interactions and the resulting functional outcomes [].
Compound Description: While limited information is available about the specific biological activity of this compound, its structure suggests it's a derivative of cyclobutanecarboxamide with a phenyl group and a hydroxypropyl group attached to the cyclobutane ring []. The "t" and "r" designations likely refer to the stereochemistry of these substituents relative to each other on the ring.
Relevance: This compound, although lacking specific biological data, exemplifies the diversity of possible modifications on the cyclobutanecarboxamide scaffold. The presence of the phenyl and hydroxypropyl groups suggests potential avenues for further derivatization and exploration of biological activity. This compound serves as a reminder that even minor structural variations on a core scaffold like cyclobutanecarboxamide can lead to significant changes in its physicochemical properties and potential interactions with biological targets [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bis(trimethylsilyl) malonate is precursor for metal-organic chemical vapor deposition (MOCVD) of HfO2 and ZrO2 thin films. It undergoes acylation reaction with acid chlorides and acyl carbonates in the presence of triethylamine and magnesium or lithium salts to give β-keto acids or methyl ketones.
The nucleophilic substitution reaction of 4-tert-butylbenzyl bromide and potassium iodide was carried out in oil-in-water microemulsions based on various surfactants.